UR-3216 is synthesized from a series of chemical precursors designed to enhance its pharmacological properties. It is classified under antiplatelet agents, specifically targeting the glycoprotein IIb/IIIa receptor, which is pivotal in mediating platelet aggregation during thrombus formation. The active metabolite of UR-3216, identified as UR-2922, exhibits a binding affinity (K_d) of less than 1 nM for human platelets, significantly surpassing that of previous antagonists .
The synthesis of UR-3216 involves several key steps aimed at optimizing its pharmacokinetic properties. The compound is synthesized as a prodrug that is converted into its active form (UR-2922) in vivo. This conversion is crucial for achieving the desired therapeutic effects.
The synthesis parameters are critical; for instance, reaction temperatures, times, and molar ratios are meticulously controlled to maximize yield and purity.
The molecular structure of UR-3216 can be described as follows:
UR-3216 undergoes several chemical reactions during its pharmacological activity:
These reactions underscore the importance of metabolic stability and receptor interaction in determining the efficacy of UR-3216.
The mechanism of action of UR-3216 involves:
UR-3216 possesses several notable physical and chemical properties:
UR-3216 has significant potential applications in medical therapeutics:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2